N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring fused with a chromene structure, which imparts unique chemical and biological properties. Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable thioamide with hydrazine derivatives under acidic or basic conditions.
Chromene Synthesis: The chromene moiety is usually prepared through the cyclization of salicylaldehyde derivatives with β-ketoesters in the presence of a base.
Coupling Reaction: The final step involves coupling the thiadiazole and chromene intermediates using a coupling reagent such as carbodiimide in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow synthesis, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the chromene moiety, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiadiazole and chromene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, nucleophiles like amines, and bases such as sodium hydroxide are commonly employed.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted thiadiazole and chromene derivatives.
Scientific Research Applications
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways, leading to cell death in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Chromene Derivatives: Compounds with the chromene structure also show diverse biological properties.
Uniqueness: N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is unique due to the combination of the thiadiazole and chromene moieties, which imparts a distinct set of chemical and biological properties. This dual structure enhances its potential as a multifunctional compound in various scientific and industrial applications.
Properties
Molecular Formula |
C16H15N3O3S |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C16H15N3O3S/c1-9(2)7-14-18-19-16(23-14)17-15(21)13-8-11(20)10-5-3-4-6-12(10)22-13/h3-6,8-9H,7H2,1-2H3,(H,17,19,21) |
InChI Key |
KEBGRTSWWFYQSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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